molecular formula C4H10N2S2 B2867669 [2-(Methylsulfanyl)ethyl]thiourea CAS No. 98026-13-2

[2-(Methylsulfanyl)ethyl]thiourea

Cat. No. B2867669
CAS RN: 98026-13-2
M. Wt: 150.26
InChI Key: YLBZNJCGDSHOIG-UHFFFAOYSA-N
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Description

“[2-(Methylsulfanyl)ethyl]thiourea” is an organic compound with the molecular formula C4H10N2S2 and a molecular weight of 150.27 . It is used for research purposes .


Synthesis Analysis

Thiourea derivatives, such as “this compound”, can be synthesized through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 21 bonds, including 10 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 urea (-thio) derivative, and 1 sulfonamide (thio-/dithio-) .


Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 67-68°C .

Scientific Research Applications

Catalytic Applications

Highly Enantioselective Catalysis : Primary amine-thiourea derivatives have been identified as highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes. This demonstrates a broad substrate scope, including nitroalkenes with aromatic or aliphatic substituents and a wide variety of ketones as reacting partners, showcasing the versatility of thiourea derivatives in catalytic processes (Hongbing Huang & E. Jacobsen, 2006).

Environmental and Sensing Applications

Carbon Dioxide (CO2) Gas Sensor : Ethynylated-thiourea derivatives have been synthesized and applied as sensing layers for the detection of CO2 gas. These derivatives demonstrate significant sensitivity and selectivity for CO2, showcasing the potential of thiourea derivatives in environmental sensing applications (A. Daud, K. A. Wahid, & W. Khairul, 2019).

Antioxidant and Antimicrobial Activities

Potential Antioxidant and Antimicrobial Activities : Thiourea derivatives have been synthesized and tested for their biological activities, including antioxidant and antimicrobial effects. Some of these derivatives exhibited moderate to good activities, indicating the potential for thiourea derivatives in the development of new therapeutic agents (M. Youssef & M. A. Amin, 2012).

Polymer Science Applications

Crosslinking Agents for Rubber : Thiophosphoryl disulfides, including thiourea derivatives, have been explored as eco-friendly crosslinking agents for chloroprene rubber. These agents not only provide significant antioxidant protection but also improve the mechanical properties of rubber, indicating their utility in the polymer industry (A. Das, N. Naskar, & D. Basu, 2004).

Advanced Material Synthesis

Synthesis of Asymmetric Disulfides : Efficient, odorless, and one-pot procedures have been developed for the synthesis of asymmetric and symmetric disulfides using thiourea. This method highlights the versatility and environmental friendliness of thiourea derivatives in the synthesis of valuable chemical compounds (Xiaogang Lu, Hongmei Wang, R. Gao, Daoming Sun, & Xiaojing Bi, 2014).

Safety and Hazards

“[2-(Methylsulfanyl)ethyl]thiourea” is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methylsulfanylethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S2/c1-8-3-2-6-4(5)7/h2-3H2,1H3,(H3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBZNJCGDSHOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98026-13-2
Record name [2-(methylsulfanyl)ethyl]thiourea
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